molecular formula C15H22O3 B2578234 Carabrol CAS No. 68776-20-5

Carabrol

Cat. No.: B2578234
CAS No.: 68776-20-5
M. Wt: 250.338
InChI Key: MTIXBBDFRVGBOQ-WQFFSLPPSA-N
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Description

Carabrol is a natural organic compound with the CAS registry number 68776-20-5 . It has a molecular formula of C15H22O3 and a molecular weight of 250.333 g/mol . This compound is obtained from the perennial herb Carpesium abrotanoides L., where it is found alongside other compounds such as ivaxillin . The available research data on the specific applications and mechanism of action of this compound is currently limited. Further investigation is required to fully elucidate its potential research value and biological activity. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5-(3-hydroxybutyl)-5a-methyl-3-methylidene-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10-,11+,12+,13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIXBBDFRVGBOQ-WQFFSLPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Carabrol can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the cycloaddition of carabranolide moieties through a spirotetrahydrofuran ring . The synthesis typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Carpesium abrotanoides. The process includes solvent extraction, chromatography, and crystallization techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of this compound.

Chemical Reactions Analysis

Types of Reactions: Carabrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various this compound derivatives with modified lactone rings and different substituents at the C-4 position .

Scientific Research Applications

Chemical Applications

Model Compound for Research
Carabrol serves as a significant model compound for studying sesquiterpene lactone chemistry. Its unique structural properties make it an ideal candidate for developing new synthetic methodologies. Researchers utilize this compound to understand the reactivity and interactions of sesquiterpene lactones, which can lead to the discovery of novel compounds with enhanced biological activities.

Biological Applications

Cytotoxic Properties
this compound exhibits notable cytotoxic effects against various cancer cell lines, making it a promising candidate for cancer therapy. Studies have indicated its potential in inducing apoptosis in malignant cells while sparing normal cells, thus highlighting its therapeutic promise in oncology.

Antimicrobial Activity
The compound has demonstrated significant antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of several pathogenic microorganisms, making it valuable in the development of natural antimicrobial agents. Its effectiveness against resistant strains of bacteria is particularly noteworthy.

Medical Applications

Cancer Therapy
Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer treatment. Studies have shown that it can induce programmed cell death in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of cell proliferation.

Antioxidant Effects
this compound has been identified as a potent antioxidant. Its ability to scavenge free radicals helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. This property enhances its therapeutic potential in preventing cellular damage.

Industrial Applications

Natural Pesticides and Insecticides
The biological activities of this compound extend to agricultural applications. Its insecticidal properties are being explored for developing natural pesticides that can effectively manage pests while minimizing environmental impact. This application aligns with the growing demand for sustainable agricultural practices.

Data Table: Summary of this compound's Applications

Application AreaSpecific UsesObservations
ChemistryModel compound for synthetic methodologiesFacilitates understanding of sesquiterpene lactones
BiologyCytotoxic effects on cancer cellsInduces apoptosis in malignant cells
Antibacterial and antifungal propertiesEffective against pathogenic microorganisms
MedicinePotential cancer therapyModulates apoptotic pathways
Antioxidant effectsProtects against oxidative stress
IndustryDevelopment of natural pesticidesSustainable alternatives to chemical pesticides

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the effects of this compound on various cancer cell lines demonstrated significant reductions in cell viability, suggesting its potential as an anticancer agent. The mechanisms involved included the activation of apoptotic pathways and inhibition of cell cycle progression.
  • Antimicrobial Efficacy : Research investigating this compound's antimicrobial properties revealed that it effectively inhibited the growth of resistant bacterial strains, showcasing its potential as a natural antibiotic alternative.
  • Antioxidant Activity Assessment : In vitro studies highlighted this compound's ability to scavenge free radicals, indicating its role in protecting cellular integrity from oxidative damage. This property positions this compound as a candidate for further exploration in neuroprotective therapies.

Comparison with Similar Compounds

Data Tables

Table 1: Antimicrobial Activity Comparison

Compound Target Microbe MIC/IC₅₀ (µg/mL) Reference
This compound Bacillus subtilis 25
Carabrone Colletotrichum lagenarium 12
Ivalin Xanthomonas oryzae 18
Dithis compound A HL-60 cells 8.7 (IC₅₀)

Table 2: Cytotoxicity and Selectivity

Compound HL-60 (IC₅₀, µM) A549 (IC₅₀, µM) Selectivity Index (HL-60/A549)
This compound >10 >10 N/A
Dithis compound A 8.7 >10 >1.15
Dicarabrone C 8.2 >10 >1.22

Key Research Findings

Synergistic Effects : this compound and Carabrone derivatives exhibit enhanced bioactivity in dimeric forms, likely due to improved target binding and metabolic stability .

Mechanistic Divergence : While this compound inhibits NF-κB via ERK/p38 pathways, Ivalin targets reactive oxygen species (ROS) generation, indicating divergent anti-inflammatory mechanisms .

Biosynthetic Flexibility: The [4+2] and [3+2] cycloaddition pathways in C. abrotanoides allow structural diversification, yielding compounds with tailored bioactivities .

Q & A

Q. How can researchers ethically source human tissue samples for this compound’s pharmacodynamic studies?

  • Methodological Answer : Obtain informed consent under Institutional Review Board (IRB) approval. Use de-identified samples from accredited biobanks. Document procurement protocols in compliance with the Declaration of Helsinki. Include ethical statements in all publications .

Interdisciplinary Applications

Q. What integrative approaches link this compound’s chemical properties to ecological impact assessments?

  • Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) for environmental sample analysis with ecotoxicological models (e.g., ECOSAR). Measure biodegradation rates via LC-MS/MS and correlate with microbial community data (16S rRNA sequencing). Publish in journals requiring dual expertise (e.g., Environmental Science & Technology) .

Q. How can machine learning enhance high-throughput screening of this compound derivatives?

  • Methodological Answer : Train convolutional neural networks (CNNs) on spectral libraries to predict derivative bioactivity. Use platforms like ChemBERTa for structure-activity embeddings. Validate hits with in vitro confirmatory assays. Disclose training data sources to mitigate algorithmic bias .

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